molecular formula C24H21BrN2O3 B15017172 3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide CAS No. 590397-47-0

3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B15017172
CAS No.: 590397-47-0
M. Wt: 465.3 g/mol
InChI Key: ITLXHUPAZRCJQK-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, ethoxy, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Ethoxylation: Substitution of a hydrogen atom with an ethoxy group.

    Formation of Benzoxazole: Cyclization to form the benzoxazole ring.

    Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The benzoxazole ring may also play a role in binding to specific receptors or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
  • 3-bromo-4-ethoxy-5-methoxybenzoate
  • 3-amino-5-bromo-2-methylbenzoate
  • 3-bromo-2-hydroxy-5-methylbenzoic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzamide and benzoxazole moieties. This combination of functional groups provides unique chemical and biological properties that can be exploited in various applications.

Properties

CAS No.

590397-47-0

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H21BrN2O3/c1-4-29-21-10-8-16(12-18(21)25)23(28)26-20-13-17(7-6-15(20)3)24-27-19-9-5-14(2)11-22(19)30-24/h5-13H,4H2,1-3H3,(H,26,28)

InChI Key

ITLXHUPAZRCJQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C)Br

Origin of Product

United States

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